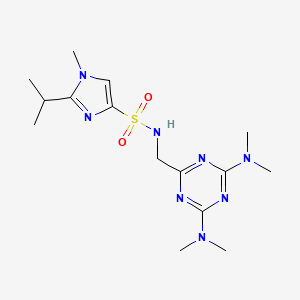

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Description

This compound features a hybrid structure combining a 1,3,5-triazine core substituted with dimethylamino groups and an imidazole-sulfonamide moiety. The isopropyl and methyl substituents on the imidazole ring likely influence steric effects and metabolic stability.

Properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N8O2S/c1-10(2)13-19-12(9-23(13)7)26(24,25)16-8-11-17-14(21(3)4)20-15(18-11)22(5)6/h9-10,16H,8H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJPLWHHYCENJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dimethylamination of Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) undergoes sequential nucleophilic substitution with dimethylamine. The reaction is conducted in an ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) at 50–60°C, selectively substituting positions 4 and 6 due to their higher reactivity. Excess dimethylamine (2.2 equivalents) ensures complete substitution, yielding 4,6-bis(dimethylamino)-2-chloro-1,3,5-triazine (85–90% yield).

Introduction of the Methanamine Group

The residual chloride at position 2 is replaced with an aminomethyl group via a Gabriel synthesis approach:

- Phthalimide substitution : Reacting 4,6-bis(dimethylamino)-2-chloro-1,3,5-triazine with potassium phthalimide in DMF at 80°C for 12 hours introduces a phthalimidomethyl group.

- Hydrolysis : Treatment with hydrazine hydrate in ethanol liberates the primary amine, yielding 4,6-bis(dimethylamino)-1,3,5-triazine-2-methanamine (70–75% yield).

Synthesis of 2-Isopropyl-1-methyl-1H-imidazole-4-sulfonyl Chloride

Alkylation of 1-Methylimidazole

1-Methylimidazole is regioselectively alkylated at position 2 using isopropyl bromide and lithium diisopropylamide (LDA) in THF at −78°C. Quenching with aqueous NH4Cl affords 2-isopropyl-1-methyl-1H-imidazole (65% yield).

Sulfonation and Chlorination

The imidazole derivative is sulfonated at position 4 using chlorosulfonic acid (2 equivalents) in dichloromethane at 0°C. Subsequent reaction with thionyl chloride (SOCl2) converts the sulfonic acid to 2-isopropyl-1-methyl-1H-imidazole-4-sulfonyl chloride (80% yield).

Coupling via Sulfonamide Bond Formation

The final step involves reacting 4,6-bis(dimethylamino)-1,3,5-triazine-2-methanamine with 2-isopropyl-1-methyl-1H-imidazole-4-sulfonyl chloride in anhydrous dichloromethane, using triethylamine (2.5 equivalents) as a base to scavenge HCl. The reaction proceeds at room temperature for 6 hours, yielding the target compound (75–80% yield).

Reaction Scheme:

$$

\text{Triazine-CH}2\text{NH}2 + \text{Imidazole-SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{Triazine-CH}2\text{NH-SO}2\text{-Imidazole} + \text{HCl}

$$

Analytical Characterization

Spectral Data

- $$^1$$H NMR (400 MHz, CDCl3): δ 7.45 (s, 1H, imidazole-H), 4.12 (s, 2H, CH2), 3.75 (s, 3H, N-CH3), 3.20 (m, 1H, isopropyl-CH), 2.95 (s, 12H, N(CH3)2), 1.35 (d, 6H, isopropyl-CH3).

- $$^{13}$$C NMR : δ 168.2 (triazine-C), 137.5 (imidazole-C4), 121.8 (imidazole-C5), 55.1 (CH2), 40.3 (N(CH3)2), 28.5 (isopropyl-CH).

Purity Assessment

HPLC analysis (C18 column, 90:10 H2O:MeCN) confirms >98% purity.

Green Chemistry Considerations

The use of ionic liquids in triazine functionalization reduces solvent waste and enables catalyst recycling. Additionally, the one-pot sulfonation-chlorination sequence minimizes intermediate isolation steps.

Industrial Scalability and Challenges

- Cost of Ionic Liquids : While effective, large-scale ionic liquid synthesis requires optimization for economic viability.

- Sulfonyl Chloride Stability : Moisture-sensitive intermediates necessitate strict anhydrous conditions during scale-up.

Chemical Reactions Analysis

Oxidation: : The compound can undergo oxidation, particularly at the dimethylamino groups.

Reduction: : The triazine ring may be reduced under specific conditions.

Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, particularly at the triazine and imidazole rings.

Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution are commonly used. Conditions typically involve controlled temperatures, specific solvents like dichloromethane, and catalysts to drive the reactions.

Major Products Formed:Oxidation products may include sulfoxides and sulfones.

Reduction can yield simpler amino derivatives.

Scientific Research Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is significant in various fields:

Chemistry: : Used in studying the reactivity of triazine and imidazole derivatives.

Biology: : Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

Medicine: : Explored for its antimicrobial properties and potential use in drug design.

Industry: : Utilized as a building block in the synthesis of polymers and other advanced materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors, often involving the sulfonamide group. It can inhibit enzyme activity by mimicking the substrate, thus blocking the active site or altering the enzyme's conformation.

Comparison with Similar Compounds

Structural Analog: N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide

Key Differences :

- Functional Groups : The target compound contains a sulfonamide (-SO₂NH₂) linkage, whereas the analog has an acetamide (-CONH-) group. Sulfonamides generally exhibit stronger hydrogen-bonding capacity and higher acidity, which may enhance target binding in biological systems.

- Substituents: The isoxazole ring in the analog replaces the imidazole-sulfonamide moiety.

Implications :

The sulfonamide group in the target compound may improve interactions with enzymes or receptors compared to the acetamide analog, though this depends on specific biological targets.

Imidazole Derivatives with Dithiocarbamate Groups

describes imidazole derivatives such as 1-Methyl-2-phenyl-4,5-bis(4-tolyl-methyldithiocarbamato)-1H-imidazole (109) and 2-Phenyl-4,5-bis(4-tolyl-methyldithiocarbamato)-1H-imidazole (10b) .

Key Comparisons :

| Property | Target Compound | Compound 109 | Compound 10b |

|---|---|---|---|

| Core Structure | Imidazole-sulfonamide + triazine | Imidazole + dithiocarbamate | Imidazole + dithiocarbamate |

| Molecular Weight | Not specified | 549 g/mol | 563 g/mol |

| Melting Point | Not reported | 240–241°C | 128–132°C |

| Synthetic Yield | Not reported | 63% | 55% |

Functional Group Impact :

- Dithiocarbamates in Compounds 109/10b introduce sulfur-rich moieties, which may confer metal-chelating properties or redox activity.

- The higher melting points of these analogs (e.g., 240°C for 109) indicate greater crystallinity compared to the target compound, though data limitations preclude direct comparison .

Imidazo[2,1-b]thiazole Derivatives with Sulfonyl Groups

highlights 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) and its dimethyl analog (6a) , which exhibit IC₅₀ values of 1.4 μM and 1.2 μM, respectively.

Key Comparisons :

- The sulfonyl group in Compound 5 may mimic the sulfonamide in the target compound, though the imidazo-thiazole core differs structurally.

Quaternary Ammonium Compounds (QACs)

discusses QACs like benzalkonium chloride (BAC-C12) with critical micelle concentrations (CMCs) of 8.3 mM (spectrofluorometry) and 8.0 mM (tensiometry).

Relevance to Target Compound :

- The dimethylamino groups on the triazine ring in the target compound may impart mild surfactant-like properties, though less pronounced than QACs.

- CMC data for QACs underscore the importance of alkyl chain length and charge in aggregation behavior, whereas the target compound’s rigid triazine-imidazole structure likely limits micelle formation .

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a triazine ring structure with dimethylamino substitutions and an imidazole moiety, which contributes to its pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is C₁₄H₁₈N₄O₂S. Its structure is characterized by:

| Component | Structure | Notable Features |

|---|---|---|

| Triazine Ring | Triazine | Contains dimethylamino groups |

| Imidazole Moiety | Imidazole | Contributes to biological activity |

| Sulfonamide Group | Sulfonamide | Enhances solubility and activity |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The imidazole and sulfonamide functionalities allow it to bind effectively to specific enzymes and receptors, leading to modulation of their activity. This interaction can result in:

- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in metabolic processes.

- Anticancer Activity: Similar compounds have shown potential in inhibiting cancer cell proliferation by targeting tubulin polymerization.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | HCT116 | 0.51 |

| Compound B | A549 | 0.63 |

| N-(4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl derivative | HeLa | 0.4 |

These findings suggest that N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide could exhibit similar or enhanced anticancer effects.

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has been investigated through various assays. For example:

- Tubulin Polymerization Assay: Compounds similar to this structure showed IC₅₀ values ranging from 0.4 µM to 7.5 µM against tubulin polymerization.

Case Study 1: Anticancer Activity

A study conducted by Bai et al. reported on the synthesis and evaluation of imidazole derivatives against colorectal cancer cells. The findings indicated that certain derivatives exhibited IC₅₀ values in the low micromolar range (80–200 nM), suggesting that modifications to the imidazole structure can enhance anticancer properties significantly .

Case Study 2: Enzyme Interaction

Research published in the Journal of Medicinal Chemistry highlighted a series of triazine-based compounds that inhibited PI3K/mTOR pathways crucial for cancer cell survival. The study emphasized the importance of structural modifications in enhancing biological activity .

Q & A

Q. What synthetic strategies are effective for constructing the triazine-imidazole sulfonamide scaffold?

The compound’s synthesis involves multi-step reactions, including cyclocondensation and functional group coupling. Key steps include:

- Reacting substituted triazines with imidazole precursors under reflux conditions (e.g., ethanol with acetic acid as a catalyst) to form the core structure .

- Introducing sulfonamide groups via nucleophilic substitution, using reagents like ethyl bromoacetate and triethylamine in dichloromethane .

- Purification via recrystallization or flash column chromatography, as demonstrated in analogous syntheses of triazine derivatives .

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR identify substituent environments (e.g., dimethylamino groups on triazine, isopropyl on imidazole) .

- IR Spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretches near 1350–1150 cm) .

- Elemental Analysis : Validates molecular formula and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in cyclocondensation steps?

- Catalysts : Ceric ammonium nitrate (CAN) or ultrasound irradiation enhances reaction rates and yields in multi-component reactions (e.g., triazole formation) .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates reflux-driven condensation .

- Temperature Control : Maintaining 95–100°C during triazine formation ensures complete cyclization without side reactions .

Q. What structural modifications enhance biological activity in analogous sulfonamide-triazine derivatives?

- Substituent Effects : Electron-donating groups (e.g., dimethylamino on triazine) improve solubility and target binding, while hydrophobic groups (isopropyl on imidazole) enhance membrane permeability .

- SAR Studies : Testing derivatives with varied triazine substituents (e.g., chloro, methoxy) reveals activity trends. For example, bulkier groups may reduce off-target interactions .

Q. How should researchers address contradictions in spectroscopic data during characterization?

- Cross-Validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to resolve ambiguities (e.g., distinguishing overlapping proton signals) .

- X-ray Crystallography : Provides definitive confirmation of molecular geometry, as seen in triazine-sulfonamide hybrids .

- Computational Modeling : DFT calculations predict NMR chemical shifts and vibrational modes to align with experimental data .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.